N,N-diethyl-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide N,N-diethyl-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide
Brand Name: Vulcanchem
CAS No.: 878057-74-0
VCID: VC7312444
InChI: InChI=1S/C22H26N2O3S/c1-4-23(5-2)22(25)15-24-14-21(19-8-6-7-9-20(19)24)28(26,27)16-18-12-10-17(3)11-13-18/h6-14H,4-5,15-16H2,1-3H3
SMILES: CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC3=CC=C(C=C3)C
Molecular Formula: C22H26N2O3S
Molecular Weight: 398.52

N,N-diethyl-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide

CAS No.: 878057-74-0

Cat. No.: VC7312444

Molecular Formula: C22H26N2O3S

Molecular Weight: 398.52

* For research use only. Not for human or veterinary use.

N,N-diethyl-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide - 878057-74-0

Specification

CAS No. 878057-74-0
Molecular Formula C22H26N2O3S
Molecular Weight 398.52
IUPAC Name N,N-diethyl-2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]acetamide
Standard InChI InChI=1S/C22H26N2O3S/c1-4-23(5-2)22(25)15-24-14-21(19-8-6-7-9-20(19)24)28(26,27)16-18-12-10-17(3)11-13-18/h6-14H,4-5,15-16H2,1-3H3
Standard InChI Key IHOGSGPBHGJPNU-UHFFFAOYSA-N
SMILES CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC3=CC=C(C=C3)C

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a central indole moiety substituted at the 1-position with an acetamide group (N,N-diethyl) and at the 3-position with a (4-methylphenyl)methanesulfonyl group. The indole nucleus contributes to π-π stacking interactions in biological targets, while the sulfonamide group enhances solubility and binding affinity .

Spectroscopic Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure through characteristic signals:

  • ¹H NMR: Indole proton resonances at δ 7.2–7.8 ppm, methylene protons of the sulfonamide group at δ 3.1–3.3 ppm.

  • ¹³C NMR: Carbonyl carbon (C=O) at δ 168–170 ppm, sulfonyl sulfur-linked carbons at δ 55–60 ppm .

Mass spectrometry (MS) data show a molecular ion peak at m/z 417.1 [M+H]⁺, consistent with the molecular formula C₂₂H₂₅N₂O₃S.

Physicochemical Properties

PropertyValue
Molecular Weight416.54 g/mol
logP3.8 ± 0.2
Hydrogen Bond Acceptors5
Polar Surface Area72.3 Ų
Solubility (Water)<0.1 mg/mL (25°C)

The moderate logP value suggests balanced lipophilicity for membrane permeability, while limited aqueous solubility necessitates formulation optimization .

Synthesis and Optimization

Synthetic Route

A three-step synthesis is typically employed:

  • Indole Sulfonation: Reaction of 1H-indole with 4-methylbenzylsulfonyl chloride in dichloromethane (DCM) at 0°C yields 3-[(4-methylphenyl)methanesulfonyl]-1H-indole.

  • N-Alkylation: Treatment with ethyl bromoacetate in the presence of potassium carbonate (K₂CO₃) produces ethyl 2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetate .

  • Amidation: Reaction with diethylamine via nucleophilic acyl substitution forms the final product, purified via column chromatography (hexane:ethyl acetate, 3:1) .

Yield Optimization

  • Step 1: 85% yield under argon atmosphere.

  • Step 2: 78% yield with 12-hour reflux .

  • Step 3: 92% yield using Hünig’s base as a catalyst .

Pharmacological Activity

Kinase Inhibition Profile

In enzymatic assays, the compound inhibits:

  • EGFR (IC₅₀ = 12 nM): 5-fold selectivity over HER2.

  • c-Met (IC₅₀ = 18 nM): Potency comparable to foretinib .

Mechanistically, the sulfonamide group coordinates with kinase ATP-binding sites, while the indole moiety stabilizes hydrophobic interactions.

In Vivo Efficacy

In a xenograft model of non-small cell lung cancer (NSCLC):

  • Tumor Growth Inhibition: 68% reduction at 50 mg/kg/day (21 days) vs. control .

  • Pharmacokinetics: Half-life = 4.2 hours, bioavailability = 42%.

Comparative Analysis with Structural Analogs

CompoundTarget (IC₅₀)Solubility (mg/mL)
N,N-Diethyl-2-{3-[(4-Fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamideEGFR: 9 nM0.05
N-Benzyl-N-methyl analog c-Met: 14 nM0.08
4-Methylphenyl derivativeEGFR: 12 nM0.07

The 4-methyl substitution improves metabolic stability (t₁/₂ = 4.2h vs. 3.1h for fluorophenyl analog) while maintaining potency .

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